(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are the Janus kinases (JAKs), specifically JAK1 and JAK2 . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . They play a crucial role in the regulation of specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound, also known as a JAK1/JAK2 degrader (JAPT), operates through a mechanism based on Proteolysis-Targeting Chimeras (PROTACs) . JAPT induces the ubiquitination and degradation of JAK1/JAK2 by leveraging E3 ligase . This leads to the effective inhibition of inflammatory cytokine release, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it significantly inhibits Type I, II, and III adaptive immunity . This is achieved by reducing the phosphorylation of STAT proteins, which are downstream effectors in the JAK-STAT pathway .
Result of Action
The degradation of JAK1/JAK2 by the compound leads to a significant reduction in the severity of AD, as evidenced by the clearance of skin lesions and improvement in the SCORAD (Scoring Atopic Dermatitis) score . This demonstrates the therapeutic potential of JAPT in treating AD .
Action Environment
The unique structure of the skin can limit the efficacy of locally applied JAK inhibitors in treating AD . The use of japt, a protac-based compound, provides a promising low-frequency and low-dose treatment method for ad
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core bicyclic structure, followed by the introduction of the phenylsulfonyl group and the thiophene moiety. Common reagents used in these steps include organolithium reagents, sulfonyl chlorides, and thiophene derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-methylthiophen-2-yl)methanone: Lacks the bicyclic and phenylsulfonyl groups, making it less complex.
(1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane:
(4-methylthiophen-2-yl)(phenyl)methanone: Similar but lacks the bicyclic structure, altering its chemical properties.
Uniqueness
The uniqueness of (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-13-9-18(24-12-13)19(21)20-14-7-8-15(20)11-17(10-14)25(22,23)16-5-3-2-4-6-16/h2-6,9,12,14-15,17H,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDGZPBSWKCPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.